2-(2,4-Dichlorobenzoyl)oxazole
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Overview
Description
2-(2,4-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2 . It contains a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 ketone (aromatic), and 1 Oxazole .
Synthesis Analysis
The synthesis of benzoxazoles, such as 2-(2,4-Dichlorobenzoyl)oxazole, has been extensively studied. A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dichlorobenzoyl)oxazole includes a five-membered oxazole ring and a six-membered aromatic ring, which are connected by a carbonyl group . The molecule has a total of 21 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds .Physical And Chemical Properties Analysis
2-(2,4-Dichlorobenzoyl)oxazole has a molecular weight of 242.06 Da . It is a fluffy white solid .Scientific Research Applications
1. Modular Synthesis of Oxazole Structures
Luo et al. (2012) discuss the synthesis of 2,4-oxazole, a key structural motif in various natural products, using a gold-catalyzed oxidation strategy. This approach involves a [3 + 2] annulation between a terminal alkyne and a carboxamide, facilitated by bidentate ligands like Mor-DalPhos. The study emphasizes the role of these ligands in forming a less electrophilic tricoordinated gold carbene intermediate, enhancing the reaction's chemoselectivity and expanding the potential of oxidative gold catalysis in novel method development (Luo et al., 2012).
2. Coordination Chemistry in Asymmetric Organic Syntheses
Gómez et al. (1999) review the transition metal coordination chemistry of oxazolines, including 2,4-dihydro-1,3-oxazole ligands. These ligands are noted for their versatility in ligand design, straightforward synthesis, and modulation of chiral centers near donor atoms, making them valuable in transition metal-catalyzed asymmetric organic syntheses (Gómez et al., 1999).
3. Synthesis of Oxazoles from Amino Acids
Morwick et al. (2002) report a general method for synthesizing various 2,4-disubstituted oxazoles from alpha-amino acids. This method uses a combination of triphenylphosphine and hexachloroethane for cyclodehydration of alpha-acylamino aldehydes, demonstrating the versatility of oxazoles in chemical synthesis (Morwick et al., 2002).
4. Photooxygenation of Oxazoles in Synthesis
Wasserman et al. (1981) explore the use of oxazoles as masked forms of activated carboxylic acids. They demonstrate how oxazoles can form triamides upon reaction with singlet oxygen, which can be utilized for the synthesis of various macrolides including recifeiolide and curvularin. This study highlights the potential of oxazoles in facilitating diverse synthetic routes (Wasserman et al., 1981).
5. Suzuki Coupling for Oxazole Functionalization
Ferrer Flegeau et al. (2006) describe a methodology for functionalizing oxazole at the 2- and 4-positions using the Suzuki coupling reaction. This approach has been extended to synthesize a novel class of homo- and heterodimeric 4,4-linked dioxazoles, demonstrating the adaptability of oxazole compounds in organic synthesis (Ferrer Flegeau et al., 2006).
Safety And Hazards
Future Directions
Oxazole-based molecules, including 2-(2,4-Dichlorobenzoyl)oxazole, have received attention from researchers globally due to their wide spectrum of biological activities. The recent advances in the synthesis of oxazole-containing molecules aim to discover potential oxazole-based medicinal compounds .
properties
IUPAC Name |
(2,4-dichlorophenyl)-(1,3-oxazol-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO2/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZMXIAGFCDEPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=NC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642110 |
Source
|
Record name | (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorobenzoyl)oxazole | |
CAS RN |
898760-56-0 |
Source
|
Record name | (2,4-Dichlorophenyl)-2-oxazolylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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